3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one
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Overview
Description
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound that contains a triazole ring and an oxanone moiety
Preparation Methods
The synthesis of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with oxan-4-one under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes and receptors involved in various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogues and other heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as photostabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptors and modulate their signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazole-3-carboxylate: This compound also contains a triazole ring but differs in the position of the carboxylate group.
3-Methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the oxanone moiety.
The uniqueness of this compound lies in its combination of the triazole ring and oxanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(1-methyltriazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C9H11N3O3/c1-12-4-7(10-11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3 |
InChI Key |
QBJZZWTXJGWFOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
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